1-Chloroethanesulphinic acid

CAS No.: 28753-07-3

Cat. No.: VC18516710

Molecular Formula: C2H5ClO2S

Molecular Weight: 128.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28753-07-3 |

|---|---|

| Molecular Formula | C2H5ClO2S |

| Molecular Weight | 128.58 g/mol |

| IUPAC Name | 1-chloroethanesulfinic acid |

| Standard InChI | InChI=1S/C2H5ClO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |

| Standard InChI Key | ZUQKROYNVKICEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(S(=O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

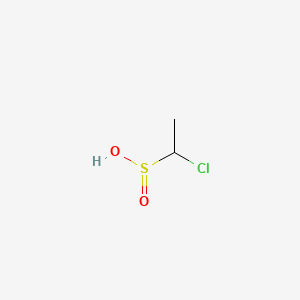

1-Chloroethanesulphinic acid belongs to the class of sulphinic acids, which are sulfur-containing organic acids with the general formula R-SO₂H. Its IUPAC name is 1-chloroethanesulfinic acid, and it is alternatively termed Ethanesulfinic acid, 1-chloro or 1-Chloroethanesulphinic acid . The compound’s structure consists of a two-carbon chain (ethane) with a chlorine atom at the first carbon and a sulphinic acid group at the same position (Figure 1).

Key Structural Features:

-

Chlorine substitution: The chlorine atom at the C1 position influences the compound’s polarity and reactivity.

-

Sulphinic acid group: The -SO₂H group confers acidity (pKa ≈ 1.5–2.5) and participation in redox reactions .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 1-chloroethanesulphinic acid are sparse in public literature, analogous compounds such as 2-chloroethanesulphinic acid (CAS 15484-44-3) provide insights. For instance:

-

¹H NMR: Peaks at δ 3.8–4.2 ppm (methylene protons adjacent to sulphur) and δ 1.5–2.0 ppm (chlorinated methyl group) .

-

IR: Strong absorption bands at 1050–1150 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-Cl stretching) .

Synthesis and Industrial Production

Synthetic Routes

1-Chloroethanesulphinic acid is typically synthesized via chlorosulphonation or oxidation pathways:

Chlorosulphonation of Ethane

Ethane reacts with chlorosulphonic acid (ClSO₃H) under controlled conditions to yield the sulphinic acid derivative:

This method requires anhydrous conditions and temperatures of 60–80°C .

Oxidation of Thiol Precursors

Alternative routes involve the oxidation of 1-chloroethanethiol (C₂H₅ClSH) using hydrogen peroxide:

This method avoids harsh reagents but necessitates precise pH control (pH 4–6) .

Industrial-Scale Manufacturing

Chinese manufacturers (e.g., NBINNO) report production capacities of 1–5 metric tons annually, with purity levels ≥98% . Key challenges include:

-

Byproduct formation: Over-oxidation to sulfonic acids (e.g., 1-chloroethanesulfonic acid).

-

Storage stability: Degradation via hydrolysis or disproportionation, necessitating storage at <30°C .

Physicochemical Properties

Thermal and Physical Constants

| Property | Value | Source |

|---|---|---|

| Boiling Point | 297.5°C at 760 mmHg | |

| Density | 1.6 g/cm³ | |

| Vapor Pressure (25°C) | 0.000322 mmHg | |

| Refractive Index | 1.574 | |

| Water Solubility | Partially soluble |

Reactivity and Stability

-

Hydrolysis: Reacts with water to form 1-chloroethanol and sulfurous acid under acidic conditions :

-

Oxidation: Converts to sulfonic acids (R-SO₃H) in the presence of strong oxidizers (e.g., KMnO₄) .

Applications and Research Findings

Biocatalytic Detoxification

1-Chloroethanesulphinic acid is a metabolite in the microbial degradation of 2-chloroethyl ethyl sulfide (CEES), a simulant for mustard gas. Rhodococcus rhodochrous IGTS8 cleaves CEES’s C-S bond, yielding 1-chloroethanesulphinic acid as an intermediate :

This pathway highlights its role in environmental bioremediation.

Plant Growth Regulation

Patent US3885951A discloses formulations containing 2-haloethanesulphinic acids (e.g., 1-chloro derivatives) as plant growth regulators. These compounds enhance crop yields by modulating ethylene biosynthesis at concentrations of 10–100 ppm .

Chemical Intermediate

The compound serves as a precursor in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume